molecular formula C25H24F3N3O5S B11212409 7-(4-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

7-(4-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No.: B11212409
M. Wt: 535.5 g/mol
InChI Key: WBQNGVSWNLQCSV-UHFFFAOYSA-N
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Description

The compound 7-(4-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a quinazolinone core, a piperidine ring, and a trifluoromethyl group, which contribute to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the piperidine ring, and the incorporation of the trifluoromethyl group. Common synthetic routes may include:

    Formation of the Quinazolinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions or reductive amination.

    Incorporation of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis, catalytic processes, and green chemistry principles may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

7-(4-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

7-(4-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one: has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: Investigation of its biological activities, including anti-inflammatory, analgesic, or anticancer properties.

    Materials Science: Exploration of its properties for use in advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 7-(4-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects through:

    Binding to Receptors: Modulating the activity of receptors involved in signaling pathways.

    Inhibition of Enzymes: Inhibiting the activity of enzymes involved in metabolic or signaling processes.

    Modulation of Pathways: Affecting cellular pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

7-(4-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one: can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds:

    Uniqueness: The combination of the quinazolinone core, piperidine ring, and trifluoromethyl group in a single molecule provides unique chemical properties and biological activities that are not commonly found in other compounds.

Properties

Molecular Formula

C25H24F3N3O5S

Molecular Weight

535.5 g/mol

IUPAC Name

7-[4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C25H24F3N3O5S/c26-25(27,28)16-4-1-3-15(11-16)24(34)6-9-30(10-7-24)21(32)5-2-8-31-22(33)17-12-19-20(36-14-35-19)13-18(17)29-23(31)37/h1,3-4,11-13,34H,2,5-10,14H2,(H,29,37)

InChI Key

WBQNGVSWNLQCSV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

Origin of Product

United States

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